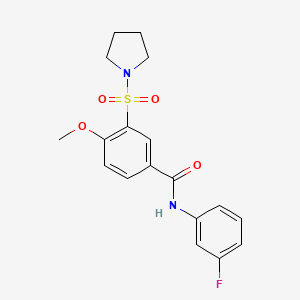![molecular formula C22H22N4O2 B7706085 2-(3-methylphenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7706085.png)
2-(3-methylphenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylphenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazoloquinoline core and a methylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide typically involves multi-step organic reactions. One common approach is the post-Ugi modification strategy, which allows for the functionalization of the pyrazoloquinoline core . The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing cost-effective production techniques. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-methylphenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various functionalized pyrazoloquinoline compounds.
Aplicaciones Científicas De Investigación
2-(3-methylphenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-methylphenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds share a similar pyrazoloquinoline core and have been studied for their antileishmanial activity.
Chromeno[4,3-b]pyridin/quinolin-one derivatives: These compounds possess a quinoline backbone and exhibit various biological activities, including antibacterial and anticancer properties.
Uniqueness
2-(3-methylphenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its combination of a pyrazoloquinoline core with a methylphenoxy group sets it apart from other similar compounds, making it a valuable subject of research.
Propiedades
IUPAC Name |
2-(3-methylphenoxy)-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-3-11-26-22-18(13-16-8-4-5-10-19(16)23-22)21(25-26)24-20(27)14-28-17-9-6-7-15(2)12-17/h4-10,12-13H,3,11,14H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKLWWJMCVIWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)COC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-Methyl-1,3-thiazol-2-YL)-2-{2-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide](/img/structure/B7706026.png)
![N-(2-chlorophenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7706028.png)
![N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-4-METHYL-N-(3-METHYLPHENYL)BENZENE-1-SULFONAMIDE](/img/structure/B7706036.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7706040.png)

![N-(4-bromobenzyl)-4-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B7706054.png)
![2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide](/img/structure/B7706056.png)




